N-Fmoc-N-cyclopentylglycine
Description
Significance of Unnatural Amino Acids in Peptidic Scaffolds
Unnatural amino acids are amino acid derivatives that are not among the 20 common protein-forming amino acids. Their incorporation into peptide chains is a powerful strategy to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation and limited conformational diversity. sigmaaldrich.comchemicalbook.com By introducing unnatural amino acids, chemists can create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. nih.gov
The structural diversity offered by unnatural amino acids is vast, allowing for the fine-tuning of a peptide's pharmacological profile. chemimpex.com Modifications can include altering the side chain, the backbone, or the stereochemistry of the amino acid. These changes can lead to peptides with increased potency, improved receptor selectivity, enhanced cell permeability, and a longer half-life in the body. chemicalbook.commdpi.com For instance, N-alkylation of the peptide backbone, as seen in N-substituted glycines, can prevent enzymatic degradation and provide conformational constraints. mdpi.comnih.gov
Overview of N-Fmoc-N-cyclopentylglycine as a Non-Proteinogenic Amino Acid Building Block
This compound is a non-proteinogenic amino acid that serves as a key building block in the synthesis of peptides and peptidomimetics. chemimpex.com It is a derivative of glycine (B1666218) where one of the alpha-hydrogen atoms is replaced by a cyclopentyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of a peptide chain on a solid support. chemimpex.com
The cyclopentyl substituent on the nitrogen atom provides steric bulk, which can influence the conformational properties of the resulting peptide. This structural feature is particularly useful for creating peptides with specific three-dimensional structures, which can be crucial for their biological activity. The N-substitution also makes the adjacent peptide bond resistant to cleavage by proteases, thereby enhancing the metabolic stability of the peptide.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C22H23NO4 |
| Molecular Weight | 365.42 g/mol bldpharm.combiosynth.com |
| Appearance | White powder chemimpex.com |
| Purity | ≥98% (HPLC) chemimpex.com |
| Storage Conditions | 2-8°C, sealed in a dry environment bldpharm.com |
| Synonyms | Fmoc-Gly(cyclopentyl)-OH, (S)-2-Cyclopentyl-2-(Fmoc-amino)-acetic acid chemimpex.com |
The use of this compound and other N-substituted amino acids is a growing area of research in medicinal chemistry. These building blocks are instrumental in the development of novel peptide-based therapeutics with improved efficacy and drug-like properties.
Structure
3D Structure
Properties
IUPAC Name |
2-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-23(15-7-1-2-8-15)22(26)27-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20H,1-2,7-8,13-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZUYHCQLIJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Fmoc N Cyclopentylglycine
Asymmetric Synthesis Approaches
Asymmetric synthesis is critical for producing enantiomerically pure N-Fmoc-N-cyclopentylglycine, as the biological activity of peptides is highly dependent on the specific stereochemistry of their constituent amino acids. wikipedia.org Key strategies include the diastereoselective alkylation of glycine (B1666218) equivalents and nucleophilic substitution, with catalytic methods offering advanced, efficient alternatives. nih.govwikipedia.org
A prominent strategy for synthesizing N-substituted amino acids involves the alkylation of a prochiral glycine enolate. researchgate.netresearchgate.net In this approach, a glycine derivative is deprotonated to form a planar enolate, which then reacts with an electrophile, in this case, a cyclopentyl halide. The core challenge is to control the facial selectivity of the alkylation, ensuring the cyclopentyl group adds to one side of the enolate preferentially, thus establishing the desired stereocenter.
To achieve high diastereoselectivity, a chiral auxiliary is temporarily attached to the glycine molecule. wikipedia.org This enantiomerically pure auxiliary directs the incoming electrophile to one face of the molecule, leading to the preferential formation of one diastereomer. sigmaaldrich.comthieme-connect.com After the alkylation step, the auxiliary is cleaved and can often be recovered. wikipedia.org
Commonly employed chiral auxiliaries in asymmetric synthesis include:
Oxazolidinones: Developed by David A. Evans, these auxiliaries are acylated with the glycine nitrogen. The rigid structure and a bulky substituent on the oxazolidinone ring effectively shield one face of the resulting enolate, directing the alkylating agent to the opposite face. sigmaaldrich.com
Camphorsultams: These sulfonamide-based auxiliaries provide excellent stereochemical control in a variety of reactions, including alkylations of enolates. wikipedia.org
SAMP/RAMP Hydrazones: Derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP), these auxiliaries form hydrazones with carbonyl compounds. thieme-connect.com Deprotonation creates a rigid, chelated intermediate that directs alkylation with high diastereoselectivity. thieme-connect.com
BINOL-based Auxiliaries: Axially chiral 1,1'-Bi-2-naphthol (BINOL) can be used to form chiral glycine derivatives, which have been shown to undergo alkylation with moderate to good diastereomeric excess. wikipedia.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Key Feature |
|---|---|---|
| Evans Auxiliaries | Oxazolidinone | Forms a chiral N-acyl oxazolidinone, providing steric hindrance to direct alkylation. sigmaaldrich.com |
| Camphorsultam | Sulfonamide | Offers high stereocontrol due to its rigid bicyclic structure. wikipedia.org |
| SAMP/RAMP | Hydrazine Derivative | Forms a chiral hydrazone; chelation with lithium controls enolate geometry. thieme-connect.com |
| BINOL | Axially Chiral Diol | Creates an axially chiral environment around the glycine unit. wikipedia.org |
The success of a chiral auxiliary-mediated synthesis is measured by its stereoselectivity, typically reported as diastereomeric excess (d.e.). This value indicates the preference for the formation of one diastereomer over the other. For instance, alkylations of glycine derivatives using axially chiral BINOL as an auxiliary have been reported to yield diastereomeric excesses ranging from 69% to 86%, depending on the specific electrophile used. wikipedia.org High diastereoselectivity in the alkylation step is crucial, as the subsequent removal of the chiral auxiliary converts the diastereomeric product into the desired enantiomerically enriched N-cyclopentylglycine. The enantiomeric purity, or enantiomeric excess (e.e.), of the final product is directly dependent on the d.e. achieved in the key alkylation step.
Table 2: Reported Stereoselectivity in Chiral Auxiliary-Guided Alkylations
| Chiral Auxiliary Type | Reaction | Reported Selectivity (d.e.) | Reference |
|---|---|---|---|
| BINOL-based | Alkylation of glycine derivatives | 69% - 86% | wikipedia.org |
| Diketopiperazine-based | Benzylation of lithium enolates | High diastereoselectivity | rsc.org |
A fundamental approach to forming the N-cyclopentyl bond is through a nucleophilic substitution reaction. wikipedia.org In this method, the nitrogen atom of glycine or a glycine ester acts as a nucleophile, attacking an electrophilic cyclopentyl source, such as cyclopentyl bromide or cyclopentyl tosylate. mdpi.com The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen displaces the leaving group (e.g., bromide or tosylate) on the cyclopentyl ring. wikipedia.orgopenstax.org
While this method is effective for creating the N-alkyl bond, using glycine itself results in a racemic product, as there is no inherent stereocontrol at the α-carbon. To achieve asymmetry, this reaction must be performed on a substrate that already contains a chiral center or is coupled with other asymmetric strategies.
Catalytic asymmetric synthesis represents a more modern and atom-economical approach compared to the use of stoichiometric chiral auxiliaries. nih.govnih.gov In this context, a small amount of a chiral catalyst is used to generate a chiral environment that influences the stereochemical outcome of the reaction. nih.gov For the synthesis of N-substituted amino acids, this could involve the catalytic alkylation of a glycine Schiff base or a related prochiral substrate. acs.org Chiral metal complexes, such as those based on rhodium or palladium, or organocatalysts like chiral phosphoric acids, can effectively catalyze such transformations, often achieving high yields and excellent enantioselectivity. nih.govorganic-chemistry.org
Diastereoselective Alkylation of Glycine Enolate Equivalents
Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential tools in multi-step organic synthesis, temporarily blocking a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.org In the synthesis and application of this compound, protecting group chemistry is paramount.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines. youtube.com Its primary role is to protect the nitrogen atom of the amino acid during peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). chemimpex.comyoutube.com The Fmoc group is stable to the acidic conditions often used to cleave other protecting groups but is readily removed by treatment with a weak base, such as piperidine (B6355638). youtube.comorganic-chemistry.org This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise addition of the next amino acid in the peptide chain. nih.gov
During the initial synthesis of N-cyclopentylglycine via alkylation, the carboxylic acid group must also be protected, typically as an ester (e.g., a methyl or tert-butyl ester). This prevents the acidic proton of the carboxyl group from interfering with the base-mediated enolate formation and prevents the carboxylate from acting as a competing nucleophile. After the N-alkylation is complete, this ester group can be removed (saponified) before the Fmoc group is introduced to yield the final product.
Role of the Fmoc Group as an N-alpha Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and plays a pivotal role in the synthesis of this compound. lgcstandards.comaltabioscience.com Its primary function is to temporarily block the alpha-amino group of the cyclopentylglycine moiety, thereby preventing unwanted side reactions, such as self-polymerization, during subsequent coupling steps. altabioscience.com The Fmoc group is introduced to the N-alpha position of the amino acid, forming a stable carbamate (B1207046) linkage. total-synthesis.com
Several key characteristics of the Fmoc group make it particularly well-suited for this role:
Base Lability: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of a secondary amine like piperidine in an organic solvent such as dimethylformamide (DMF). genscript.comnih.gov This allows for its selective removal without affecting acid-labile side-chain protecting groups. numberanalytics.com
Acid Stability: The Fmoc group is stable to acidic conditions, which is crucial for ensuring the integrity of the N-alpha protection during the cleavage of acid-labile side-chain protecting groups. total-synthesis.com
UV-Active Chromophore: The fluorenyl ring system of the Fmoc group possesses a strong ultraviolet (UV) chromophore, which allows for the real-time monitoring of both the coupling and deprotection steps during solid-phase synthesis by spectrophotometry. youtube.com
The stability of the Fmoc group under various conditions and its facile, selective removal are fundamental to the successful synthesis of peptides containing N-cyclopentylglycine.
Orthogonal Protecting Group Strategies
Orthogonal protection is a fundamental strategy in multi-step organic synthesis, particularly in peptide chemistry, that allows for the selective removal of one type of protecting group in the presence of others. fiveable.me In the context of synthesizing peptides with this compound, an orthogonal approach is essential for the stepwise assembly of the peptide chain and the introduction of various functionalities. numberanalytics.com
The most common orthogonal strategy employed in conjunction with the base-labile Fmoc group for N-alpha protection involves the use of acid-labile protecting groups for the side chains of other amino acids in the peptide sequence. total-synthesis.comnumberanalytics.com A widely used combination is the Fmoc/tBu (tert-butyl) strategy. In this approach:
The Fmoc group protects the N-terminal alpha-amino group and is removed by a mild base (e.g., piperidine).
Acid-labile groups , such as the tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc) groups, protect reactive side chains (e.g., the carboxyl group of aspartic acid or the hydroxyl group of serine). These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA). total-synthesis.com
This orthogonality ensures that the side-chain protecting groups remain intact during the iterative process of N-alpha deprotection and amino acid coupling. fiveable.me At the end of the synthesis, all the acid-labile side-chain protecting groups can be removed simultaneously in a single step with a strong acid, without affecting the peptide backbone. lgcstandards.com
| Protecting Group Type | Example | Cleavage Condition | Stability |
| N-alpha Protection | Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to acid |
| Side-Chain Protection | tBu, Boc, Trt | Acid (e.g., Trifluoroacetic Acid) | Stable to base |
Cleavage of Protecting Groups
Fmoc Group Cleavage:
The cleavage of the Fmoc group is typically achieved through a base-catalyzed β-elimination mechanism. nih.gov The process involves:
Abstraction of the acidic proton on the fluorene (B118485) ring by a base, commonly a secondary amine like piperidine. nih.gov
Subsequent β-elimination, which leads to the formation of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates. acs.org
The reactive dibenzofulvene byproduct is trapped by the excess amine to form a stable adduct, preventing its reaction with the newly liberated amine of the peptide. acs.org
Common reagents and conditions for Fmoc cleavage are presented in the table below.
| Reagent | Concentration | Solvent | Typical Reaction Time |
| Piperidine | 20-50% | DMF | 5-20 minutes |
| Piperazine (B1678402)/DBU | 5% / 2% | NMP | < 10 minutes |
| 4-Methylpiperidine (B120128) | 20% | DMF | 5-20 minutes |
| Diethylamine | 50% | DCM | Longer reaction times |
While piperidine is the most common reagent, alternatives such as 4-methylpiperidine or a mixture of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and piperazine have been explored to minimize side reactions like diketopiperazine formation. nih.govnih.gov Alternative, non-basic cleavage methods, such as thermal cleavage at elevated temperatures (e.g., 120°C in DMSO), have also been reported, offering a base-free option. chimia.chnih.gov
Cleavage of Orthogonal Protecting Groups:
Once the peptide chain is fully assembled, the final step involves the removal of the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). This is typically accomplished by treating the protected peptide with a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions with sensitive amino acid residues. lgcstandards.com
Synthetic Efficiency and Scalability Considerations
The efficiency and scalability of synthetic methodologies for this compound are critical factors for its practical application, particularly in the context of large-scale peptide synthesis for therapeutic purposes. While detailed quantitative data for the synthesis of this compound specifically is limited in publicly available literature, general principles derived from the synthesis of other Fmoc-N-alkylated amino acids can be applied.
Scalability refers to the ability to increase the production scale without significant loss of efficiency or purity. Solid-phase synthesis methods, such as those utilizing a 2-chlorotrityl chloride (2-CTC) resin, offer potential for scalability in the production of Fmoc-N-alkylated amino acids. nih.govcsic.es The reusability of the resin can also contribute to the cost-effectiveness of the process on a larger scale. csic.es However, challenges in scaling up, such as maintaining consistent reaction conditions and ensuring efficient removal of byproducts, need to be addressed.
The table below summarizes reported yields for the synthesis of various Fmoc-N-alkylated amino acids, which can serve as an indicator of the potential efficiency for the synthesis of this compound.
| Fmoc-N-alkylated Amino Acid | Synthetic Method | Reported Yield | Scale |
| Fmoc-L-azidoalanine | Solution-phase | 62-75% | Gram scale |
| Fmoc-L-azidohomoalanine | Solution-phase | 65-74% | Gram scale |
| Fmoc-N-Me-Thr(tBu)-OH | Solid-phase (2-CTC resin) | High | Not specified |
| Fmoc-N-Me-βAla-OH | Solid-phase (2-CTC resin) | High | Not specified |
Reaction Monitoring and Purification Strategies for Synthesis Intermediates and Final Product
Robust reaction monitoring and effective purification strategies are essential to ensure the high purity of this compound and its intermediates, which is critical for successful peptide synthesis. merckmillipore.com
Reaction Monitoring:
The progress of the synthesis is typically monitored using a combination of chromatographic and spectroscopic techniques.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions in solution-phase synthesis. nih.gov By comparing the TLC profile of the reaction mixture with that of the starting materials, the consumption of reactants and the formation of the product can be visualized.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for monitoring reaction progress and assessing the purity of both intermediates and the final product. nih.gov Reversed-phase HPLC is commonly used for the analysis of Fmoc-amino acids. ajpamc.com The strong UV absorbance of the Fmoc group facilitates its detection. youtube.com
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized compounds by determining their molecular weight. nih.gov
Purification Strategies:
Purification of this compound and its precursors is crucial to remove unreacted starting materials, reagents, and byproducts.
Crystallization: Recrystallization is a common and effective method for purifying solid Fmoc-amino acids. google.com The choice of solvent system is critical for obtaining high-purity crystalline material. For example, an ethanol/water system has been used for the recrystallization of various N-Fmoc-amino acid crude products. google.com
Flash Chromatography: For non-crystalline products or when crystallization is not feasible, flash column chromatography on silica (B1680970) gel is a widely used purification technique. acs.org This method separates compounds based on their polarity.
Preparative HPLC: For achieving very high purity, preparative reversed-phase HPLC can be employed. ajpamc.com This technique is particularly useful for separating closely related impurities from the final product.
The choice of purification method depends on the physical properties of the compound and the required level of purity. For many Fmoc-amino acids, a combination of extraction and crystallization is sufficient to achieve the desired purity for use in peptide synthesis. nih.gov
Application of N Fmoc N Cyclopentylglycine As a Peptide Building Block
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and the integration of sterically hindered residues like N-Fmoc-N-cyclopentylglycine requires specific considerations. cem.comnih.gov The bulkiness of the N-cyclopentyl group can slow down the kinetics of both the coupling and deprotection steps compared to standard proteinogenic amino acids. cem.comresearchgate.net
In standard Fmoc-based SPPS, the incorporation of this compound presents a synthetic challenge due to the steric hindrance at the secondary amine. cem.comresearchgate.net Coupling the preceding amino acid onto the deprotected N-cyclopentylglycine residue is particularly difficult. To overcome this, optimized protocols are necessary.
Key optimizations often include:
Powerful Coupling Reagents: Standard carbodiimide (B86325) reagents like DIC (N,N'-diisopropylcarbodiimide) may be inefficient. More potent uronium- or phosphonium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are often employed to achieve higher coupling yields. rsc.orgsigmaaldrich-jp.com These reagents form highly reactive esters that can overcome the steric shield of the N-alkyl group.
Extended Reaction Times and Double Coupling: A single coupling reaction may not be sufficient to drive the reaction to completion. Protocols frequently involve extended coupling times (e.g., several hours) or "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid and reagents to ensure a near-quantitative reaction. nih.gov
Elevated Temperatures: Performing the coupling reaction at elevated temperatures (e.g., 40-60°C) can provide the necessary energy to overcome the activation barrier, although this must be balanced against the risk of side reactions or racemization. rsc.org
| Parameter | Standard Amino Acid (e.g., Fmoc-Gly-OH) | Hindered Amino Acid (e.g., this compound) |
|---|---|---|
| Coupling Reagent | DIC/HOBt | HATU/HOAt, PyBOP |
| Coupling Time | 30-60 minutes | 2-4 hours or double coupling |
| Temperature | Room Temperature | Room Temperature to 60°C |
| Excess Reagents | 3-5 equivalents | 5-10 equivalents |
Microwave-assisted SPPS has become a powerful tool for accelerating difficult synthetic steps, including the incorporation of sterically hindered amino acids. sigmaaldrich.cnnih.gov The application of microwave energy can dramatically reduce reaction times and improve yields for sluggish coupling reactions. mdpi.comluxembourg-bio.com
For a residue like this compound, microwave heating offers significant advantages:
Rapid Energy Transfer: Microwaves efficiently heat the reaction mixture, allowing coupling reactions that might take hours at room temperature to be completed in minutes (typically 5-20 minutes) at temperatures between 50-80°C. rsc.orgnih.gov
Improved Purity: By shortening cycle times and driving reactions to completion, microwave-assisted synthesis can reduce the formation of deletion sequences and other impurities that arise from incomplete couplings. sigmaaldrich.cnluxembourg-bio.com
The use of microwave energy is particularly beneficial for the coupling step onto the N-alkylated amine, which is often the rate-limiting step in the synthesis. cem.comrsc.org
Integration into Peptides via Solution-Phase Synthesis
While less common for long peptides, solution-phase synthesis remains a viable method, particularly for producing shorter peptide fragments or for large-scale synthesis. Incorporating this compound in solution-phase protocols involves similar principles to SPPS regarding the need for potent activation methods to overcome steric hindrance. rsc.orgekb.eg
The synthesis often involves activating the carboxyl group of this compound with a suitable reagent before adding the amine component of the next amino acid. monash.edu Alternatively, when coupling to the N-cyclopentylglycine residue, powerful coupling reagents are essential. thieme.de Purification after each step is typically achieved by extraction or crystallization, which can be more labor-intensive than the simple filtration and washing steps of SPPS. rsc.org
Role in Peptide Backbone Modifications
The primary reason for incorporating this compound is to modify the peptide backbone, thereby altering its physicochemical and biological properties. chemimpex.commonash.edu
The substitution on the amide nitrogen atom eliminates the hydrogen bond donor capability at that position and introduces significant steric constraints that dictate the local peptide conformation. nih.govnih.gov
Torsional Angle Restriction: The bulky cyclopentyl group restricts the rotation around the ω (omega) bond, often favoring a cis-amide bond conformation, which is energetically disfavored in most standard peptide bonds (except for X-Proline bonds). This enforced geometry can act as a "hinge" or "turn-inducer" in the peptide chain. nih.gov
Induction of Secondary Structures: The conformational constraints imposed by N-alkylated residues can pre-organize a peptide into a specific secondary structure, such as a β-turn. nih.gov This rigidification can lock the peptide into its bioactive conformation, potentially increasing its binding affinity to a biological target. nih.gov Studies on similar N-alkylated and conformationally constrained amino acids have demonstrated their utility in stabilizing specific folds. nih.govresearchgate.net
One of the most significant advantages of N-alkylation is the enhanced resistance of the modified peptide to degradation by proteases. nih.govnih.gov Proteolytic enzymes recognize and cleave specific peptide bond sequences, a process that relies on the precise fit of the substrate into the enzyme's active site.
The incorporation of an N-cyclopentylglycine residue disrupts this recognition in two main ways:
Steric Hindrance: The cyclopentyl group acts as a steric shield, physically blocking the approach of the protease and preventing the peptide bond from accessing the active site. monash.edu
Loss of Hydrogen Bonding: The absence of the N-H hydrogen bond donor at the modification site prevents the formation of key hydrogen bonds that are often crucial for stabilizing the enzyme-substrate complex. nih.gov
Peptides containing N-alkylated amino acids have consistently shown significantly longer half-lives in the presence of various proteases compared to their unmodified counterparts. nih.govresearchgate.net
| Peptide | Modification | Half-Life (t½) with Chymotrypsin |
|---|---|---|
| Parent Peptide | None | ~15 minutes |
| Modified Peptide | Contains N-alkylated residue | > 24 hours |
Design and Synthesis of Peptidomimetics
The design and synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a significant strategy in drug discovery. nih.gov These synthetic analogues often exhibit improved pharmacological properties, such as enhanced metabolic stability, better bioavailability, and increased potency and selectivity. nih.govnih.gov One of the key approaches in creating peptidomimetics is the incorporation of non-natural amino acids into a peptide sequence. nih.gov
This compound is a derivative of glycine (B1666218), the simplest amino acid. It is characterized by two key modifications: the presence of a cyclopentyl group attached to the backbone nitrogen atom and a fluorenylmethyloxycarbonyl (Fmoc) group, also on the nitrogen. The cyclopentyl group is a bulky, hydrophobic moiety that introduces significant conformational constraints. The Fmoc group is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. nih.govyoutube.com The incorporation of N-alkylated amino acids like N-cyclopentylglycine is a powerful method for improving the biological activity and stability of peptides. nih.gov
Constraints and Macrocyclization Strategies in Peptides Incorporating N-cyclopentylglycine
Macrocyclization is a widely used strategy to improve the stability, selectivity, and affinity of peptides by constraining their conformational flexibility. nih.gov This conformational restriction can pre-organize the peptide into its bioactive shape, enhancing its interaction with a biological target while also making it more resistant to degradation by proteases. frontiersin.org The incorporation of N-cyclopentylglycine, with its bulky N-alkyl group, can significantly influence these cyclization strategies.
Head-to-Tail Cyclization
Head-to-tail cyclization involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. lifetein.com This is one of the most common methods for creating cyclic peptides, as it effectively eliminates the termini, which are primary sites for exopeptidase cleavage. nih.gov The process can be challenging, as the peptide must adopt an entropically unfavorable conformation to bring its ends together. nih.gov
The introduction of N-cyclopentylglycine can influence head-to-tail cyclization. N-alkylation, in general, can act as a turn-inducing element, potentially facilitating the adoption of a pre-cyclization conformation that is favorable for ring closure. However, the steric bulk of the cyclopentyl group could also hinder the reaction if it is positioned near the termini, making the choice of the cyclization site critical. Strategies to optimize this process include performing the reaction under high dilution to favor intramolecular over intermolecular reactions or using on-resin cyclization techniques where the peptide is anchored to a solid support via a side chain. nih.gov
A study on the synthesis of cyclotetrapeptides, for instance, highlighted the optimization of on-resin head-to-tail cyclization by anchoring the peptide through the side chain of an amino acid like aspartic acid. This approach avoids cyclodimerization by-products and allows for efficient ring closure. nih.gov While this study did not use N-cyclopentylglycine, the principles of on-resin cyclization are applicable.
Table 1: Factors Influencing Head-to-Tail Cyclization
| Factor | Description | Potential Impact of N-cyclopentylglycine |
|---|---|---|
| Peptide Sequence | The amino acid sequence determines the intrinsic flexibility and preferred conformation of the linear precursor. | The bulky cyclopentyl group can induce specific turns or, conversely, create steric hindrance. |
| Concentration | High concentrations favor intermolecular reactions (dimerization, oligomerization). | Not directly affected, but cyclization is typically performed at low concentrations (0.1-1 mM). |
| Coupling Reagents | The choice of reagent (e.g., HATU, HOBt) affects the rate and efficiency of amide bond formation. | The sterically hindered N-alkylated amide bond may require more potent coupling reagents or longer reaction times. |
| Solvent | The solvent can influence the peptide's conformation. | A solvent that stabilizes the pre-cyclization conformation is preferred. |
| On-Resin vs. Solution Phase | On-resin cyclization can mimic high dilution, favoring intramolecular reactions. nih.gov | On-resin methods would be advantageous for complex peptides containing N-cyclopentylglycine. |
Side-Chain-to-Side-Chain Cyclization
This strategy involves forming a covalent bond between the side chains of two amino acid residues within the peptide sequence. nih.gov This creates an internal loop and offers great versatility, as various types of chemical linkages can be employed, such as disulfide bonds (between two cysteines) or lactam bridges (between the side chains of, for example, lysine (B10760008) and aspartic acid). nih.govnih.gov
Head-to-Side-Chain and Tail-to-Side-Chain Cyclization
These methods link one of the peptide's termini to the side chain of an amino acid within the sequence. Head-to-side-chain cyclization forms a bond between the N-terminus and a side chain (e.g., of aspartic or glutamic acid), while tail-to-side-chain cyclization connects the C-terminus to a nucleophilic side chain (e.g., of lysine or ornithine). nih.govyoutube.com
As with side-chain-to-side-chain cyclization, N-cyclopentylglycine would serve as a conformational controller rather than a direct participant in the ligation chemistry. Its placement could be used to stabilize a specific secondary structure, like a turn or helix, thereby positioning the terminus and the reactive side chain in close proximity to facilitate the cyclization reaction. Research into the synthesis of head to side-chain cyclodepsipeptides has shown that the formation of these structures can be more favorable than head-to-tail cyclization in certain cases, particularly when a more basic amino function in a side chain acts as the nucleophile. youtube.com
Click Chemistry-Mediated Cyclization
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. wikipedia.orgorganic-chemistry.org In peptide cyclization, this involves incorporating an azide-bearing amino acid (e.g., azidolysine) and an alkyne-bearing amino acid (e.g., propargylglycine) into the peptide sequence. The subsequent intramolecular "click" reaction forms a stable, rigid triazole ring that acts as the cyclic linker. nih.govresearchgate.net
This method is highly compatible with the synthesis of complex peptidomimetics containing residues like N-cyclopentylglycine. The high chemoselectivity of the click reaction means it will not interfere with most other functional groups present in the peptide, including the N-alkyl group of N-cyclopentylglycine. nih.gov The triazole ring itself is a rigid structure that adds further conformational constraint, and its use in combination with the steric bulk of N-cyclopentylglycine can be a powerful tool for locking a peptide into a desired bioactive conformation. This approach has been used to create cyclic peptide analogues that are too strained to be formed via traditional lactamization.
Impact on Alpha-Helical Content and Target Binding Affinity in Modified Peptides
The modification of peptides with non-natural amino acids like N-cyclopentylglycine can have profound effects on their secondary structure and their ability to bind to biological targets.
The alpha-helix is a common secondary structure motif crucial for many protein-protein interactions. youtube.com The stability of an alpha-helix is maintained by a network of hydrogen bonds between backbone amide groups. The incorporation of N-cyclopentylglycine, an N-alkylated amino acid, is expected to disrupt alpha-helical structures. Proline, a naturally occurring N-alkylated amino acid, is well-known as a "helix breaker" because its cyclic side chain restricts backbone rotation and, more importantly, it lacks a hydrogen atom on its backbone nitrogen for hydrogen bonding when part of a peptide bond. youtube.comyoutube.com Similarly, the cyclopentyl group on the nitrogen of N-cyclopentylglycine would prevent the formation of the i to i+4 hydrogen bond essential for the alpha-helix, leading to a local disruption or kinking of the helical structure. However, this property can be strategically employed to stabilize other secondary structures, such as beta-turns, or to cap the ends of helices. nih.gov
Despite potentially disrupting helices, the inclusion of bulky, hydrophobic residues like cyclopentylglycine can significantly enhance target binding affinity. nih.gov This improvement often stems from increasing the hydrophobic interactions between the peptide and its target protein. In a study aimed at improving a cadherin-binding peptide, researchers created a second-generation library of macrocyclic peptides incorporating various noncanonical amino acids. The substitution of a leucine (B10760876) residue with cyclopentylglycine (C5g) was part of the affinity maturation process that led to the discovery of a new peptide, NCBP-4, with a dramatically improved binding affinity (Kd = 29 ± 5 nM) for the target protein, N-cadherin (CDH2). nih.gov This demonstrates that the increased structural diversity and hydrophobicity provided by residues like cyclopentylglycine can be exploited to create highly potent and specific peptide-based inhibitors. frontiersin.orgnih.gov
Table 2: Research Findings on a Modified Cadherin-Binding Peptide
| Peptide | Sequence Modification | Target | Binding Affinity (Kd) | Reference |
|---|---|---|---|---|
| CBP | Original Peptide | N-cadherin (CDH2) | 53 nM | nih.gov |
| NCBP-4 | Leu5 replaced by Cyclopentylglycine (C5g), among other changes | N-cadherin (CDH2) | 29 ± 5 nM | nih.gov |
Characterization and Spectroscopic Analysis of N Fmoc N Cyclopentylglycine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural characterization of N-Fmoc-N-cyclopentylglycine, providing detailed information about its atomic arrangement and molecular dynamics.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR provides fundamental structural information by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum of this compound reveals characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group, the cyclopentyl ring, and the glycine (B1666218) backbone. In a synthesis of a related compound, characteristic proton signals were observed in a DMSO-d6 solvent. google.com For the Fmoc group, aromatic protons typically appear as a series of multiplets between δ 7.20 and 7.90 ppm. google.com The methine proton (CH) and methylene (B1212753) protons (CH₂) of the fluorene (B118485) moiety are also distinctly visible, often around δ 4.24 and 4.33 ppm, respectively. google.com The protons of the cyclopentyl group produce a complex set of overlapping multiplets in the aliphatic region of the spectrum, typically between δ 1.5 and 2.5 ppm. The α-proton of the glycine unit is a key diagnostic signal.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing a single peak for each unique carbon atom. For Fmoc-protected amino acids, the carbonyl carbon of the Fmoc group resonates at approximately δ 156 ppm. uni-freiburg.de The aromatic carbons of the fluorene ring appear in the δ 120-144 ppm range, while the aliphatic carbons of the fluorene (CH and CH₂) and the cyclopentyl ring are found further upfield. uni-freiburg.de Two-dimensional NMR techniques are often employed to definitively assign each carbon signal. uni-freiburg.de
Table 1: Representative ¹H NMR Data for an this compound Analog As described in a patent for a related synthesis product in DMSO-d6. google.com
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |
| 12.69 | s | Carboxylic Acid (COOH) |
| 7.90 | d | Aromatic (Fmoc) |
| 7.78-7.54 | m | Aromatic (Fmoc) |
| 7.48-7.20 | m | Aromatic (Fmoc) |
| 4.33 | d | Fmoc-CH₂ |
| 4.24 | t | Fmoc-CH |
| 3.97-3.84 | m | α-CH |
| 2.15-2.00 | m | Cyclopentyl-CH |
| 2.79-2.65 | m | Cyclopentyl-CH₂ |
Two-Dimensional NMR Spectroscopy (e.g., HSQC, HMBC, TOCSY, NOESY)
Two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule. nih.govacs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbon spectrum based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton, for instance, by connecting the cyclopentyl protons to the α-carbon.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. This is highly effective for identifying all the protons belonging to the cyclopentyl ring from a single, well-resolved peak.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's three-dimensional conformation and the relative orientation of the Fmoc and cyclopentyl groups.
For complex, functionalized peptides and amino acids, 2D NMR spectra are considered essential for complete signal assignment and structural confirmation. uni-freiburg.deacs.org
Solid-State NMR for Conformational Restraints
Solid-state NMR (ssNMR) provides invaluable insight into the structure and conformation of molecules in their solid, crystalline, or amorphous forms. nih.gov This technique is especially powerful for studying peptides and their derivatives where solution-state dynamics might obscure key structural features. frontiersin.org
By using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) and dipolar recoupling experiments, ssNMR can measure precise internuclear distances and torsion angles. nih.gov For this compound, ssNMR could be used to:
Determine the conformation of the cyclopentyl ring.
Define the relative orientation of the bulky Fmoc protecting group with respect to the amino acid backbone.
Characterize intermolecular packing in the crystal lattice.
Isotopic labeling, such as the incorporation of ¹³C and ¹⁵N, significantly enhances the sensitivity and resolution of ssNMR experiments, allowing for detailed structural analysis of specific sites within the molecule. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a primary analytical technique for confirming the molecular weight and determining the elemental composition of this compound and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-IT-MSn)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for confirming the molecular weight of Fmoc-protected amino acids. bioon.com The molecular weight of this compound is 365.4 g/mol . glbiochem.comfuturechem.shopglbiochem.com In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺.
ESI-Ion Trap (ESI-IT-MSn): When coupled with an ion trap analyzer, tandem mass spectrometry (MS/MS or MSn) experiments can be performed. In this technique, the parent ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides structural confirmation, often showing the characteristic loss of the Fmoc group (mass of 222.1 Da) or other specific fragments of the molecule. Annotated MS/MS spectra are used to confirm the identity of a compound by matching observed fragments to its chemical structure. researchgate.net
Table 2: Expected ESI-MS Ions for this compound
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecule | 366.4 |
| [M+Na]⁺ | Sodium Adduct | 388.4 |
| [M-H]⁻ | Deprotonated Molecule | 364.4 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is widely used for the analysis of amino acids and their derivatives. nih.govspringernature.com
For this compound, a reversed-phase HPLC method would be employed to separate the compound from reaction impurities, starting materials, or other derivatives. springernature.com The eluent from the HPLC column is then directed into the ESI source of the mass spectrometer. The MS detector can be operated in full scan mode to monitor for the expected molecular ion (e.g., m/z 366.4) or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. masonaco.org LC-MS is crucial for assessing the purity of synthetic batches and for monitoring the progress of reactions involving this compound. restek.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including protected amino acids and peptides. libretexts.orgcreative-proteomics.com In the analysis of Fmoc-protected amino acids, the molecule is co-crystallized with a matrix, and upon irradiation with a laser, the analyte is desorbed and ionized, typically forming protonated molecules [M+H]⁺ or adducts with alkali metals such as sodium [M+Na]⁺. libretexts.org
While specific MALDI-TOF MS data for this compound is not extensively documented in publicly available literature, the expected mass-to-charge ratios (m/z) can be calculated based on its chemical formula (C₂₂H₂₃NO₄). These calculations are fundamental for identifying the compound in a mass spectrum. The theoretical monoisotopic mass of this compound is 365.1627 g/mol . The expected m/z values for its common adducts are presented in the interactive table below.
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 366.1700 |
| [M+Na]⁺ | 388.1520 |
| [M+K]⁺ | 404.1259 |
| M represents the neutral molecule this compound. |
The analysis of related Fmoc-protected amino acids and peptides by MALDI-TOF MS has shown that these compounds generally yield strong signals for the parent ion, which allows for accurate mass determination and confirmation of successful synthesis. nih.govresearchgate.net The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), can influence the ionization efficiency and the quality of the resulting spectrum. researchgate.net
Analysis of Fragmentation Patterns for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules by analyzing their fragmentation patterns upon collision-induced dissociation (CID). For Fmoc-protected amino acids, characteristic fragmentation pathways provide significant structural information.
A primary and highly characteristic fragmentation of N-Fmoc protected amino acids is the cleavage of the bond between the fluorenylmethoxycarbonyl (Fmoc) group and the nitrogen atom of the amino acid. This typically results in a prominent ion at m/z 179, corresponding to the fluorenylmethyl cation, or m/z 178 from the neutral loss of the fluorenyl group. Another common fragmentation is the loss of the entire Fmoc group (222 Da) from the protonated molecule. nih.gov
In the case of this compound, further fragmentation would involve the N-cyclopentylglycine moiety. Cleavage of the N-alkyl group and fragmentation of the amino acid backbone are expected. Based on the general fragmentation patterns of N-acylated N-alkyl amino acids, the following table outlines the predicted significant fragment ions for this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 366.17 | 298.14 | [M+H - C₅H₈]⁺ |
| 366.17 | 223.09 | [Fmoc-NH=CH₂]⁺ |
| 366.17 | 179.08 | [Fluorenylmethyl]⁺ |
| 366.17 | 144.07 | [M+H - Fmoc]⁺ (Cyclopentylglycine) |
| 366.17 | 98.06 | [Cyclopentyl-NH=CH₂]⁺ |
| M represents the neutral molecule this compound. |
Studies on the fragmentation of Fmoc-protected dipeptides have shown that the presence of the Fmoc group can direct the fragmentation pathways, often leading to the formation of stable b₁ ions. nih.gov For this compound, the N-alkylation introduces additional fragmentation pathways, such as the loss of the cyclopentyl group as a radical or neutral molecule. The analysis of these characteristic fragments allows for unambiguous identification and structural confirmation of the molecule.
X-ray Crystallography of Derivatives and Related Peptidic Structures
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of the crystal structures of other Fmoc-protected amino acids and N-alkylated amino acids can provide valuable insights into its likely solid-state conformation and packing. nih.gov
A comprehensive survey of the crystal structures of Fmoc-amino acids has revealed common supramolecular synthons, which are predictable patterns of intermolecular interactions. nih.gov A prevalent motif is the formation of hydrogen-bonded dimers or catemers through the carboxylic acid groups. In Fmoc-amino acids, the bulky Fmoc group often dominates the crystal packing, leading to π-stacking interactions between the fluorenyl rings.
The table below presents typical crystallographic parameters observed in related Fmoc-protected and N-alkylated amino acid structures, which can be used as a reference for what to expect for this compound.
| Parameter | Typical Value Range | Reference Compound Example |
| C-N (urethane) bond length | 1.34 - 1.36 Å | Fmoc-glycine |
| N-Cα bond length | 1.46 - 1.48 Å | N-benzyl-2-(4-hexyloxyphenyl)benzimidazole nih.gov |
| Cα-C' (carboxyl) bond length | 1.51 - 1.53 Å | Fmoc-alanine |
| N-C (alkyl) bond length | 1.47 - 1.49 Å | N-benzyl-2-(4-hexyloxyphenyl)benzimidazole nih.gov |
| Urethane torsion angle (ω) | ~180° (trans) | Most Fmoc-amino acids nih.gov |
| N-Cα-C'-O torsion angles (ψ) | Variable, depends on packing | Fmoc-amino acids nih.gov |
| Cα-N-C(Fmoc)-O torsion angles (φ) | Variable, depends on packing | Fmoc-amino acids nih.gov |
The interplay between the hydrogen bonding of the carboxylic acid, the π-stacking of the Fmoc groups, and the steric influence of the cyclopentyl ring will ultimately determine the crystal structure of this compound. It is anticipated that the cyclopentyl group may lead to a less dense packing arrangement compared to smaller N-alkyl substituents.
Conformational Analysis Studies of N Fmoc N Cyclopentylglycine Containing Peptides
Computational and Theoretical Approaches
Computational chemistry offers a window into the atomic-level behavior of molecules, providing insights that can be difficult to obtain through experimentation alone. nih.gov These methods are essential for exploring the vast conformational space of flexible molecules like peptides.
Table 1: Key Aspects of Molecular Dynamics Simulations in Peptide Analysis
| Feature | Description | Relevance to N-Fmoc-N-cyclopentylglycine Peptides |
|---|---|---|
| Force Field | An empirical set of energy functions and parameters used to calculate the potential energy of a system of atoms. | Accurately models the interactions involving the non-standard cyclopentylglycine residue. |
| Solvent Model | Explicit or implicit representation of the solvent (e.g., water) surrounding the peptide. | Determines how the hydrophobic cyclopentyl group interacts with an aqueous environment, affecting peptide folding. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Must be long enough to sample the relevant conformational transitions influenced by the sterically hindered residue. |
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a higher level of theoretical accuracy for determining molecular structures and energies. nih.gov After a conformational search identifies potential low-energy structures, DFT methods like the popular B3LYP functional are used to optimize their geometries and calculate their relative energies with high precision. nih.gov This helps to distinguish the most stable conformers from higher-energy states. For systems with significant non-covalent interactions, such as the intramolecular interactions within a folded peptide, it is crucial to use DFT methods that can properly account for dispersion forces. nih.gov For instance, the wB97XD functional is designed to capture these interactions, which the standard B3LYP functional may underestimate. nih.gov
Table 2: Comparison of DFT Functionals for Peptide Conformational Energy Analysis
| DFT Functional | Key Feature | Application in Peptide Studies | Finding |
|---|---|---|---|
| B3LYP | A hybrid functional that is computationally efficient and widely used for geometry optimization. | Often used for initial geometry optimizations and energy calculations of various conformers. nih.gov | Tends to underestimate binding energies where dispersion forces are critical. nih.gov |
| wB97XD | A range-separated hybrid functional that includes empirical dispersion corrections. | Better suited for accurately calculating interaction energies in larger peptide systems and nanotubes where dispersion is significant. nih.gov | Captures important dispersion interactions among hydrocarbon chains, providing more accurate binding energy calculations. nih.gov |
To comprehensively map the potential energy surface of a peptide, conformational search algorithms are employed to generate a wide array of possible structures. wustl.edugithub.io These algorithms automate the process of finding low-energy conformers, which is crucial as manual exploration is impractical for flexible molecules. github.io Methods like low-mode searching (LMOD) work by perturbing the structure along its low-frequency vibrational modes, which correspond to large-scale conformational changes. wustl.edu Other advanced techniques include metadynamics-based algorithms, which systematically explore the conformational landscape to identify the most stable structures. github.io These searches provide the necessary starting points for further refinement with higher-level quantum chemical calculations.
Experimental Techniques for Conformational Elucidation
Experimental methods provide direct physical evidence to validate and refine the structural models generated by computational approaches.
Nuclear Magnetic Resonance (NMR) is a premier technique for determining the structure of molecules in solution. nih.gov The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclear spins that are close in space, typically less than 5 angstroms apart. A 2D NOESY experiment detects these interactions, providing a map of spatial proximities between protons within the peptide. nih.gov By analyzing the pattern of inter-residue NOEs, researchers can piece together the three-dimensional fold of the peptide backbone and the orientation of its side chains. nih.gov These NOE-derived distance constraints are fundamental inputs for constructing and refining a molecular model. nih.gov
Table 3: Representative NOE Data for Peptide Structure Determination
| Observed NOE Interaction | Signal Intensity | Inferred Spatial Proximity | Structural Implication |
|---|---|---|---|
| Hα (Residue i) ↔ HN (Residue i+1) | Strong | < 2.8 Å | Indicates a turn or helical structure. |
| HN (Residue i) ↔ HN (Residue i+1) | Medium | < 3.5 Å | Suggests proximity in a folded conformation. |
| Hα (Residue i) ↔ HN (Residue i+3) | Weak | < 5.0 Å | A key indicator of an α-helix. |
Note: This table provides illustrative examples of how NOE data is interpreted. Actual distances are calculated by comparison to a known reference distance.
Solid-state NMR (SSNMR) is an indispensable tool for the high-resolution structural analysis of peptides that are insoluble or form non-crystalline aggregates, situations where solution NMR or X-ray crystallography may fail. nih.govmit.edu SSNMR techniques can directly measure the backbone torsion angles (φ and ψ) that define a peptide's secondary structure. umkc.edunih.gov This is achieved by measuring the relative orientations of anisotropic interactions, such as the nuclear dipole-dipole coupling between 13C and 15N nuclei. nih.govfrontiersin.org For example, experiments like NCCN correlate specific bonded nuclei to determine the ψ angle with high precision. nih.govnih.gov Obtaining a set of these angular constraints provides a powerful basis for calculating a high-quality three-dimensional structure of the peptide. mit.edu
Table 4: Example of Torsion Angle Constraint from a Solid-State NMR Experiment
| Experiment Type | Measured Nuclei | Target Angle | Result | Precision |
|---|
Note: Data is representative and based on findings for a model peptide where a specific ψ angle was determined with high precision via an NCCN experiment. nih.gov
Relationship between Chemical Structure and Conformational Preferences
The introduction of a cyclopentyl group onto the nitrogen atom of a glycine (B1666218) residue within a peptide backbone imposes significant steric hindrance, which in turn dictates the accessible conformational space of the local peptide structure. The bulky, non-planar nature of the cyclopentyl ring restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) backbone dihedral angles, thereby influencing the secondary structure propensity of the peptide.
Detailed research into the precise conformational effects of N-cyclopentylglycine is limited; however, studies on related N-alkylated amino acids provide a foundational understanding. N-alkylation, in general, is known to disfavor the formation of canonical secondary structures like α-helices and β-sheets due to the loss of the amide proton, a critical hydrogen bond donor. Consequently, the presence of an N-cyclopentylglycine residue often induces turns or more extended, less-defined structures in the peptide backbone.
One study investigating the self-assembly of peptoids (oligomers of N-substituted glycines) reported that a peptoid containing N-cyclopentylglycine (Ncp) did not form ordered nanosheet structures. peptoids.org The authors suggested that this might be due to the inability of the cyclopentyl side chains to pack densely, a key requirement for the formation of such highly organized assemblies. peptoids.org This finding, while not a direct measure of peptide backbone conformation, provides indirect evidence of the significant steric influence of the cyclopentyl group on intermolecular interactions, which are intrinsically linked to conformational preferences.
The conformational landscape of a peptide containing N-cyclopentylglycine is a complex interplay of the steric demands of the cyclopentyl group and the inherent flexibility of the glycine backbone. The five-membered ring of the cyclopentyl group can adopt various puckered conformations (e.g., envelope or twist), and the orientation of this ring relative to the peptide backbone further influences the local geometry.
To provide a more quantitative understanding of these conformational preferences, detailed structural studies using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy on peptides containing this compound are essential. Computational modeling, including molecular dynamics simulations, can also offer valuable insights into the dynamic conformational behavior of these modified peptides in solution.
Table 1: Key Structural Features of this compound and Their Postulated Conformational Impact
| Structural Feature | Postulated Conformational Impact |
| N-Cyclopentyl Group | Induces significant steric hindrance, restricting φ and ψ dihedral angles. |
| Disfavors canonical α-helical and β-sheet structures due to loss of amide proton. | |
| May promote the formation of turn structures or extended conformations. | |
| Influences intermolecular packing and self-assembly properties. | |
| Fmoc Protecting Group | Provides a handle for solid-phase peptide synthesis; its bulky nature can influence the conformation of the N-terminal residue during synthesis and in protected peptide fragments. |
| Glycine Backbone | Inherently flexible, allowing for a wider range of conformations compared to other amino acids, which is then constrained by the N-cyclopentyl group. |
Advanced Research Perspectives and Future Directions
Development of Novel Synthetic Routes for N-Fmoc-N-cyclopentylglycine and Stereoisomers
The efficient and stereoselective synthesis of this compound and its stereoisomers is paramount for its widespread application in peptide science. While several methods for the N-alkylation of amino acids exist, the development of novel routes that offer high yields, excellent stereocontrol, and scalability remains a significant research focus.
Current research efforts are directed towards catalytic methods that are both efficient and environmentally benign. One promising approach involves the direct N-alkylation of unprotected amino acids with alcohols, which produces water as the only byproduct. nih.gov This strategy has been successfully applied to a variety of amino acids, achieving mono- or di-N-alkylation with excellent retention of optical purity. nih.gov Another avenue of exploration is the use of chiral auxiliaries to guide the stereoselective alkylation of glycine (B1666218) enolates. For instance, methods employing Ni(II) complexes of glycine Schiff bases with chiral ligands have demonstrated high diastereoselectivity in the synthesis of various α-amino acids. nih.govnih.gov
Future synthetic strategies will likely focus on refining these catalytic systems to be more versatile and to accommodate a broader range of substrates, including the synthesis of both (R)- and (S)-N-cyclopentylglycine derivatives. The development of chromatography-free purification methods will also be crucial for large-scale production.
Table 1: Comparison of Potential Synthetic Strategies for N-Alkylated Amino Acids
| Synthetic Method | General Approach | Potential Advantages | Potential Challenges | Reported Yields (for analogous compounds) | Stereoselectivity |
| Reductive Amination | Reaction of an amino acid with cyclopentanone (B42830) in the presence of a reducing agent. | Readily available starting materials. | Potential for over-alkylation and racemization. | Moderate to High | Variable |
| Nucleophilic Substitution | Reaction of a glycine derivative with a cyclopentyl halide. | Straightforward concept. | Often requires protecting groups; can have low selectivity. | Variable | Generally low unless a chiral auxiliary is used. |
| Catalytic N-Alkylation with Alcohols | Direct reaction of an amino acid with cyclopentanol (B49286) using a catalyst. | Atom-economical, produces water as the main byproduct. nih.gov | Catalyst development and optimization are crucial. | High (up to 90% for similar reactions) nih.gov | Excellent retention of stereochemistry has been reported. nih.govnih.gov |
| Chiral Auxiliary-Mediated Alkylation | Use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate. | High degree of stereocontrol. nih.govnih.gov | Requires additional steps for auxiliary attachment and removal. | High (up to 74% for the alkylation step) nih.gov | Excellent diastereoselectivity has been achieved. nih.govnih.gov |
Rational Design of Peptides and Peptidomimetics Incorporating this compound
The incorporation of this compound into peptide sequences is a strategic approach to modulate their biological activity, stability, and pharmacokinetic properties. The bulky, lipophilic cyclopentyl group can induce specific conformational constraints, influence receptor binding, and enhance membrane permeability.
Rational design strategies aim to leverage these properties to create peptides with improved therapeutic profiles. For example, substituting a native amino acid with N-cyclopentylglycine can disrupt or stabilize key secondary structures like β-turns or helical motifs, which can be critical for receptor recognition. The substitution of a single amino acid in a receptor-binding domain can alter the binding affinity by several orders of magnitude. nih.gov The design of peptidomimetics often involves modifying the peptide backbone to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation. nih.govrsc.org The introduction of N-alkylated amino acids is a well-established strategy in this regard.
Future research will likely involve the systematic substitution of N-cyclopentylglycine into known bioactive peptide scaffolds to explore its impact on a wide range of biological targets. This will be coupled with biological evaluation to build a comprehensive understanding of the structure-activity relationships (SAR) for this unique amino acid. nih.govrsc.orgnih.govmdpi.com
Table 2: Potential Effects of Incorporating N-Cyclopentylglycine into Peptides
| Property | Potential Effect of N-Cyclopentylglycine Incorporation | Rationale |
| Conformational Rigidity | Increased local conformational constraint. | The bulky cyclopentyl group restricts rotation around the N-Cα bond. |
| Receptor Binding Affinity | Can be increased, decreased, or show altered selectivity. | The cyclopentyl group can make favorable hydrophobic interactions with the receptor or cause steric hindrance. nih.gov |
| Proteolytic Stability | Increased resistance to enzymatic degradation. | The N-alkyl group can sterically hinder the approach of proteases. |
| Membrane Permeability | Potentially enhanced passive diffusion across cell membranes. | The increased lipophilicity of the peptide can improve its ability to partition into the lipid bilayer. |
| Secondary Structure | Can act as a "turn-inducer" or a "helix-breaker". | The conformational preferences of the N-alkylated residue can disrupt or stabilize regular secondary structures. |
Advanced Characterization Techniques for Complex Peptidic Architectures
The detailed structural and dynamic characterization of peptides containing this compound is crucial for understanding their mechanism of action and for guiding further design efforts. A suite of advanced analytical techniques is employed to elucidate the three-dimensional structure, conformational dynamics, and purity of these complex molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of peptides. nih.govnih.gov Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can provide information on through-bond and through-space connectivities, which are used to calculate a family of structures representing the conformational ensemble of the peptide in solution. nih.govmdpi.comescholarship.orgescholarship.org
Mass spectrometry (MS) is indispensable for verifying the molecular weight and sequence of synthesized peptides. osu.edu Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can confirm the amino acid sequence and the location of modifications like N-alkylation. osu.eduacs.orguab.edunih.gov High-resolution mass spectrometry ensures accurate mass determination, which is critical for confirming the elemental composition.
Table 3: Application of Advanced Characterization Techniques to N-Cyclopentylglycine Peptides
| Technique | Information Obtained | Relevance for N-Cyclopentylglycine Peptides |
| 1D and 2D NMR Spectroscopy | 3D structure, conformational dynamics, and folding. nih.govnih.govmdpi.comescholarship.orgescholarship.org | Elucidating the influence of the cyclopentyl group on the peptide's solution conformation. |
| Mass Spectrometry (MS/MS) | Amino acid sequence verification and identification of modifications. osu.eduacs.orguab.edunih.gov | Confirming the successful incorporation of N-cyclopentylglycine and the overall peptide sequence. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet). | Assessing the global impact of the N-cyclopentylglycine residue on the peptide's secondary structure. |
| X-ray Crystallography | High-resolution solid-state structure. | Providing a detailed atomic-level picture of the peptide's conformation and intermolecular interactions in the crystalline state. |
Computational Predictions for this compound Integration and Impact on Peptide Structure
Computational modeling plays an increasingly vital role in predicting the structural and functional consequences of incorporating non-canonical amino acids like N-cyclopentylglycine into peptides. These in silico methods can guide the rational design process by prioritizing candidates for synthesis and experimental testing.
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of peptides in different environments, such as in solution or embedded in a lipid membrane. nih.govnih.govmdpi.comspringernature.commdpi.com By simulating the movements of atoms over time, MD can provide insights into the flexibility of the peptide, the stability of different conformations, and the interactions with surrounding molecules. nih.govnih.govmdpi.comspringernature.commdpi.com
Table 4: Comparison of Computational Methods for Analyzing N-Cyclopentylglycine Peptides
| Computational Method | Primary Application | Potential Insights for N-Cyclopentylglycine Peptides | Key Considerations |
| Molecular Dynamics (MD) Simulations | Exploring conformational dynamics and interactions over time. nih.govnih.govmdpi.comspringernature.commdpi.com | Predicting the conformational preferences of the cyclopentyl group and its effect on peptide flexibility and binding. | Requires significant computational resources; accuracy depends on the force field used. |
| Rosetta | Structure prediction, design, and docking. nih.govcomputabio.comrosettacommons.orgnih.govbiorxiv.orgmeilerlab.org | Modeling the structure of peptides containing N-cyclopentylglycine and predicting changes in binding energy upon its incorporation. | Requires proper parameterization for the non-canonical residue. nih.gov |
| AlphaFold2 | Protein and peptide structure prediction. biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net | Predicting the overall 3D structure of a peptide containing N-cyclopentylglycine. | Accuracy for non-canonical residues is still under investigation and may be lower than for standard amino acids. biorxiv.orgresearchgate.net |
| Quantum Mechanics (QM) | Calculating electronic structure and reaction energies. | Providing accurate parameters for the N-cyclopentylglycine residue for use in classical force fields. | Computationally very expensive, typically limited to small systems or fragments. |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-Fmoc-N-cyclopentylglycine via solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Coupling Protocol : Use PyBOP®/DIPEA or HATU/DIPEA as coupling reagents, as these are effective for sterically hindered amino acids like cyclopentylglycine derivatives . Pre-activation (5–10 min) of Fmoc-protected amino acids improves coupling efficiency.
- Fmoc Deprotection : Apply 20% piperidine in DMF (2 × 5 min) for complete Fmoc removal without side reactions .
- Resin Compatibility : Use Wang or Rink amide resins for C-terminal amide or acid peptides, respectively. For thioester synthesis, MeDbz resins are recommended .
- Validation : Monitor each coupling step via Kaiser/ninhydrin tests to confirm reaction completion.
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use reversed-phase C18 columns with gradients of water/acetonitrile (0.1% TFA) to assess purity (>95% target peak area) .
- Mass Spectrometry (MS) : Confirm molecular weight (365.2 g/mol) via ESI-MS or MALDI-TOF .
- NMR : Analyze - and -NMR spectra to verify the absence of epimerization and correct cyclopentyl group integration .
Advanced Research Questions
Q. What strategies mitigate low coupling efficiency of this compound in sterically demanding peptide sequences?
- Methodological Answer :
- Reagent Optimization : Substitute standard coupling reagents with COMU or OxymaPure/DIC, which reduce racemization and improve steric tolerance .
- Temperature Modulation : Perform couplings at 40–50°C to enhance reaction kinetics .
- Double Coupling : Repeat coupling steps with fresh reagents for challenging residues.
- Backbone Modification : Incorporate pseudoproline dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to reduce steric clashes at N-terminal positions .
Q. How does the cyclopentyl group influence peptide conformation and stability?
- Methodological Answer :
- Conformational Analysis :
- Circular Dichroism (CD) : Compare α-helix or β-sheet content in peptides with/without cyclopentylglycine to assess structural impacts.
- Molecular Dynamics (MD) : Simulate peptide folding to identify steric constraints imposed by the cyclopentyl group .
- Stability Studies : Conduct accelerated degradation assays (e.g., 37°C, pH 7.4) to evaluate resistance to proteolysis compared to linear glycine analogs .
Q. What challenges arise when incorporating this compound into cyclic or branched peptide architectures?
- Methodological Answer :
- Cyclization : Use on-resin head-to-tail cyclization with PyBOP®/DIPEA after selective side-chain deprotection. Monitor via LC-MS for macrocycle formation .
- Branching : Employ orthogonal protecting groups (e.g., Alloc for lysine side chains) to introduce cyclopentylglycine at branching points.
- Orthogonal Deprotection : Optimize Pd(0)-mediated Alloc removal or photolabile group cleavage to avoid side reactions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported coupling efficiencies for this compound across studies?
- Methodological Answer :
- Variable Identification : Assess differences in resin type (e.g., Wang vs. 2-chlorotrityl), coupling reagent (HATU vs. COMU), and temperature .
- Reproducibility Testing : Replicate protocols from conflicting studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Statistical Comparison : Use ANOVA to evaluate significance of efficiency variations across ≥3 independent trials .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
